![molecular formula C13H16F3N B1462019 [(1-环丙基乙基)[(3-三氟甲基)苯基]甲基]胺 CAS No. 1019542-80-3](/img/structure/B1462019.png)
[(1-环丙基乙基)[(3-三氟甲基)苯基]甲基]胺
描述
(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine is a useful research compound. Its molecular formula is C13H16F3N and its molecular weight is 243.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
我搜索了“[(1-环丙基乙基)[(3-三氟甲基)苯基]甲基]胺”的科学研究应用,但很遗憾,搜索结果中没有找到具体应用信息。该化合物是蛋白质组学研究中的一种特种产品,如供应商圣克鲁斯生物技术公司所述 .
生化分析
Biochemical Properties
(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it may bind to specific enzymes, altering their activity and influencing metabolic pathways. The nature of these interactions can vary, including enzyme inhibition or activation, and binding to receptor sites on proteins .
Cellular Effects
The effects of (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine on various cell types and cellular processes are profound. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in gene expression and metabolic flux .
Molecular Mechanism
At the molecular level, (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine exerts its effects through several mechanisms. It may bind to biomolecules, such as enzymes or receptors, leading to enzyme inhibition or activation. Additionally, it can cause changes in gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can also result in adaptive cellular responses .
Dosage Effects in Animal Models
The effects of (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, while higher doses could lead to toxicity or adverse effects. Threshold effects are often observed, where a specific dosage is required to achieve a noticeable impact. Toxicity studies have indicated that high doses can cause significant adverse effects .
Metabolic Pathways
(1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, it may inhibit or activate specific enzymes, leading to changes in the concentration of metabolites within the cell .
Transport and Distribution
The transport and distribution of (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine within cells and tissues are critical for its activity. It may interact with transporters or binding proteins, affecting its localization and accumulation. The compound’s distribution can influence its efficacy and potential side effects .
Subcellular Localization
The subcellular localization of (1-Cyclopropylethyl)({[3-(trifluoromethyl)phenyl]methyl})amine is essential for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its activity and interactions with other biomolecules .
属性
IUPAC Name |
1-cyclopropyl-N-[[3-(trifluoromethyl)phenyl]methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3N/c1-9(11-5-6-11)17-8-10-3-2-4-12(7-10)13(14,15)16/h2-4,7,9,11,17H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAXBADJMRQJDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



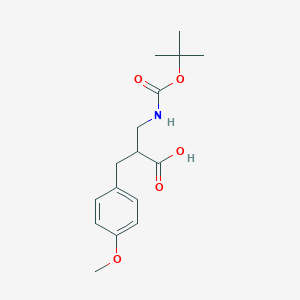

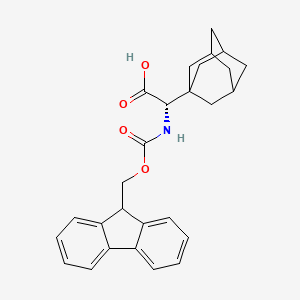

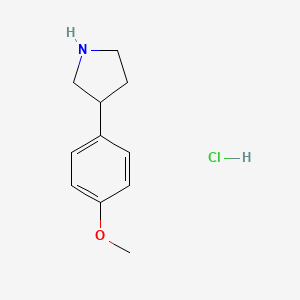
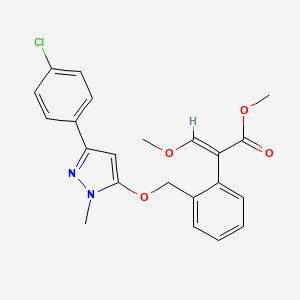
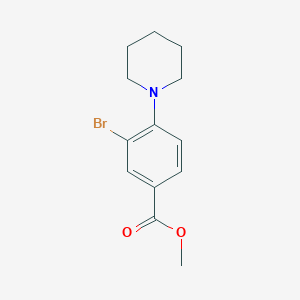
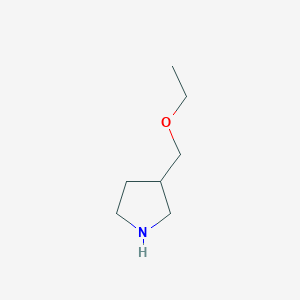
![3-[({1-[(E)-2-Phenyldiazenyl]-2-naphthyl}oxy)-methyl]piperidine](/img/structure/B1461949.png)
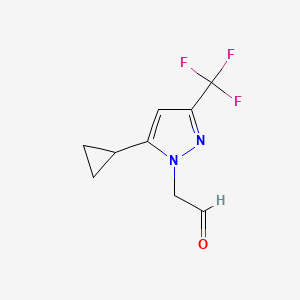
![2-(Methylthio)benzo[d]thiazol-6-ol](/img/structure/B1461951.png)
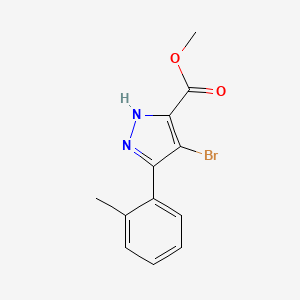
![Ethyl 1-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B1461958.png)
